2-Butanone, 3-(phenylthio)- 2-Butanone, 3-(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 13023-53-5
VCID: VC17697941
InChI: InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3
SMILES:
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol

2-Butanone, 3-(phenylthio)-

CAS No.: 13023-53-5

Cat. No.: VC17697941

Molecular Formula: C10H12OS

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

2-Butanone, 3-(phenylthio)- - 13023-53-5

Specification

CAS No. 13023-53-5
Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
IUPAC Name 3-phenylsulfanylbutan-2-one
Standard InChI InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3
Standard InChI Key NLDFYTXSKOMASR-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C)SC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

3-(Phenylthio)-2-butanone (CAS 33487-46-6) is a substituted ketone with the molecular formula C₁₀H₁₁ClOS and a molecular weight of 214.716 g/mol . The compound features a thioether linkage at the 3-position, where a phenyl group is bonded to sulfur, which is subsequently attached to the butanone backbone. This configuration introduces significant steric and electronic effects, altering reactivity compared to unmodified 2-butanone.

The presence of the phenylthio group enhances the compound’s utility as a "masked" carbonyl synthon in enzymatic reactions. For instance, 4-phenylthiobutan-2-one (a structural analog) has been employed as a substrate in hydroxynitrile lyase (HNL)-catalyzed cyanohydrin reactions, enabling the synthesis of (S)-2-hydroxy-2-methylbutyric acid with 99% enantiomeric excess (ee) . This structural flexibility underscores its role in asymmetric synthesis.

Synthesis and Production Methods

Biocatalytic Routes

The most efficient synthesis of 3-(phenylthio)-2-butanone derivatives involves enzymatic catalysis. In a landmark study, 4-phenylthiobutan-2-one (7) was used as a substrate for the HNL enzyme from Hevea brasiliensis. The reaction yielded the corresponding cyanohydrin (8) in 95% yield with high stereocontrol . This method leverages the enzyme’s ability to distinguish between enantiomers, producing chiral intermediates critical for pharmaceutical applications.

Chemical Synthesis

Property2-Butanone 3-(Phenylthio)-2-Butanone (Inferred)
Molecular Weight72.11 g/mol214.716 g/mol
Boiling Point79.6°C~250–300°C (estimated)
logP (Octanol/Water)0.985 >3.0 (hydrophobic due to phenylthio)
Viscosity0.000373–0.000401 Pa·s Higher (bulky substituents)

The phenylthio group increases molecular weight and hydrophobicity, significantly altering solubility and reactivity. The compound’s viscosity is expected to rise due to enhanced intermolecular interactions, though experimental validation is needed.

Applications in Organic Synthesis

Chiral Intermediate Production

3-(Phenylthio)-2-butanone derivatives are pivotal in synthesizing enantiopure hydroxy acids. For example, the cyanohydrin 8 derived from this compound is hydrolyzed to (S)-2-hydroxy-2-methylbutyric acid (3), a building block for β-amino alcohols and nonsteroidal anti-inflammatory drugs . The reaction’s 99% ee highlights the compound’s role in minimizing racemization.

Substrate Engineering

The "thio-disguised" strategy employs 3-(phenylthio)-2-butanone to stabilize reactive carbonyl groups during synthesis. This approach prevents undesired side reactions, such as ketone oxidation or nucleophilic attack, ensuring high yields in multi-step processes .

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